N-Boc-non-8-yn-1-amine
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Overview
Description
N-Boc-non-8-yn-1-amine is a chemical compound characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to a non-8-yn-1-amine backbone. The Boc group is commonly used in organic synthesis to protect amine functionalities during chemical reactions. This compound is particularly useful in the synthesis of complex molecules, where selective protection and deprotection of functional groups are required.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of N-Boc-non-8-yn-1-amine typically involves the reaction of non-8-yn-1-amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. Common bases used in this reaction include sodium hydroxide (NaOH), potassium carbonate (K2CO3), and dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as ethanol or tetrahydrofuran (THF) at room temperature or slightly elevated temperatures .
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of solid acid catalysts, such as H-BEA zeolite, can facilitate the reaction and enhance productivity .
Chemical Reactions Analysis
Types of Reactions
N-Boc-non-8-yn-1-amine undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
Oxidation and Reduction: The alkyne moiety in the compound can undergo oxidation to form corresponding carbonyl compounds or reduction to yield alkanes.
Coupling Reactions: The alkyne group can participate in coupling reactions, such as Sonogashira coupling, to form carbon-carbon bonds with aryl or vinyl halides
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used for oxidation reactions.
Major Products Formed
Deprotected Amine: Removal of the Boc group yields non-8-yn-1-amine.
Carbonyl Compounds: Oxidation of the alkyne group forms aldehydes or ketones.
Alkanes: Reduction of the alkyne group results in the formation of alkanes.
Scientific Research Applications
N-Boc-non-8-yn-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is employed in the study of enzyme mechanisms and protein modifications, where selective protection of amine groups is crucial.
Medicine: It serves as a building block in the synthesis of bioactive compounds, including potential drug candidates.
Industry: This compound is used in the production of specialty chemicals and materials, where precise control over functional group transformations is required
Mechanism of Action
The mechanism of action of N-Boc-non-8-yn-1-amine primarily involves the protection and deprotection of the amine group. The Boc group provides steric hindrance, preventing unwanted reactions at the amine site. Upon deprotection, the free amine can participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
N-Boc-non-8-yn-1-ol: Similar to N-Boc-non-8-yn-1-amine but with a hydroxyl group instead of an amine.
N-Boc-non-8-yn-1-thiol: Contains a thiol group in place of the amine.
N-Boc-non-8-yn-1-carboxylic acid: Features a carboxylic acid group instead of an amine
Uniqueness
This compound is unique due to its specific combination of a Boc-protected amine and an alkyne group. This combination allows for selective protection of the amine while enabling further functionalization through the alkyne moiety. This dual functionality makes it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
tert-butyl N-non-8-ynylcarbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c1-5-6-7-8-9-10-11-12-15-13(16)17-14(2,3)4/h1H,6-12H2,2-4H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWESCFLXEXRJNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCCCCC#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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